
P-Toluenesulfinic acid
Overview
Description
P-Toluenesulfinic acid: is an organic compound with the chemical formula C7H8O2S . It is a derivative of toluene, where the sulfinic acid group (-SO2H) is attached to the para position of the benzene ring. This compound is known for its role in various organic synthesis reactions and is used as an intermediate in the production of pharmaceuticals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Sulfonyl Chloride: P-Toluenesulfinic acid can be synthesized by reducing p-toluenesulfonyl chloride using reagents such as sodium amalgam, zinc dust in alcohol and water, or sodium sulfite.
Diazotization and Sulfonation: Another method involves the diazotization of p-toluidine followed by treatment with sulfur dioxide and finely divided copper.
Grignard Reaction: this compound can also be prepared from p-tolylmagnesium bromide and sulfur dioxide.
Industrial Production Methods: The industrial production of this compound typically involves the reduction of p-toluenesulfonyl chloride using sodium amalgam or other reducing agents. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: P-Toluenesulfinic acid can be reduced to p-toluenesulfonic acid using reducing agents like sodium borohydride.
Oxidation: It can undergo oxidation to form p-toluenesulfonic acid.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, zinc dust.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Alcohols, water, and other polar organic solvents.
Major Products Formed:
Reduction: P-Toluenesulfonic acid.
Oxidation: P-Toluenesulfonic acid.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: P-Toluenesulfinic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes . It acts as a curing agent for grouting materials and is also used in the production of dispersal dyes .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of various biologically active compounds. Its derivatives are explored for their potential therapeutic applications.
Industry: this compound is used in the industrial production of dyes and pigments. It is also employed as a discharge medium for dyes and pigments .
Mechanism of Action
The mechanism of action of p-toluenesulfinic acid involves its ability to act as a reducing agent or an oxidizing agent, depending on the reaction conditions. It can donate or accept electrons, facilitating various organic transformations. The molecular targets and pathways involved in its reactions are primarily related to its sulfinic acid group, which can undergo redox reactions and nucleophilic substitutions.
Comparison with Similar Compounds
P-Toluenesulfonic acid: Similar in structure but contains a sulfonic acid group (-SO3H) instead of a sulfinic acid group.
Benzenesulfinic acid: Contains a sulfinic acid group attached to a benzene ring but lacks the methyl group present in p-toluenesulfinic acid.
Sulfanilic acid: Contains both sulfonic acid and amine groups attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of the sulfinic acid group at the para position of the toluene ring. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
p-Toluenesulfinic acid (PTSA) is an organosulfur compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into the biological properties of PTSA, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound is characterized by its sulfinic acid functional group attached to a p-methylphenyl ring. The compound exhibits strong acidity, which allows it to participate in various chemical reactions, including nucleophilic substitutions and redox processes. Its reactivity is often utilized in organic synthesis as a precursor for more complex molecules.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Chemical Formula | C7H8O2S |
Molecular Weight | 172.20 g/mol |
pKa | Approximately 1.0 |
Solubility | Soluble in water and alcohols |
Antimicrobial Properties
Research indicates that PTSA possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
In a controlled study, PTSA was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5 mM, indicating its potential as a broad-spectrum antimicrobial agent.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Concentration (mM) | Viability Reduction (%) |
---|---|---|
E. coli | 0.5 | 85 |
S. aureus | 0.5 | 78 |
Applications in Organic Synthesis
PTSA is widely used as a reagent in organic synthesis due to its ability to facilitate various transformations. It serves as a catalyst in reactions such as the formation of sulfonamides and the synthesis of heterocycles.
Case Study: Synthesis of Heterocycles
A study explored the use of PTSA in synthesizing complex heterocycles under mild conditions. The reaction yielded high selectivity and efficiency, showcasing PTSA's role as a green catalyst that minimizes hazardous waste.
Curing Behavior in Adhesives
Recent research has also investigated the application of PTSA as a curing agent for bio-based adhesives, particularly those derived from sucrose. The addition of PTSA significantly improved the thermal properties and water resistance of sucrose-based adhesives.
Table 3: Curing Efficiency of Sucrose with p-Toluenesulfonic Acid
Mixture Ratio (Sucrose:PTSA) | Insoluble Matter Rate (%) | Optimal Heating Conditions (°C) |
---|---|---|
95:5 | 90 | 180 for 10 min |
90:10 | 85 | 180 for 10 min |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing p-toluenesulfinic acid with high purity?
Methodological Answer: A widely cited synthesis involves dissolving sodium p-toluenesulfinate in water, acidifying with concentrated HCl, and extracting with tert-butyl methyl ether (TBME). The organic layer is concentrated, and crystallization in heptane yields p-toluenesulfinic acid with 85–91% purity. Critical factors include stoichiometric control of HCl and solvent removal efficiency during rotary evaporation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Electrostatic buildup must be mitigated during transfer .
- Spill Management : Collect spilled material via vacuum or sweeping, and dispose in approved chemical waste containers .
Q. How can researchers quantify this compound in complex mixtures?
Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. Prepare calibration standards using p-toluenesulfinic acid dissolved in water or methanol. For mixtures containing sulfonamide derivatives, gradient elution with acetonitrile/water (0.1% TFA) improves resolution .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability testing should include:
- Acidic conditions (pH < 2) : Monitor decomposition via TLC or NMR over 24–48 hours at 25°C.
- Basic conditions (pH > 10) : Rapid oxidation to sulfonic acids may occur; use argon purging to stabilize.
- Thermal stability : Store below 25°C; avoid prolonged exposure to >80°C to prevent sulfone formation .
Advanced Research Questions
Q. How can this compound be utilized in electrochemical sensor development?
Methodological Answer: p-Toluenesulfinic acid enhances electron transfer in carbon-based electrodes. For chloramphenicol detection, modify ZnO/MWCNT nanocomposites with p-toluenesulfinic acid via drop-casting. Cyclic voltammetry in PBS (pH 7.4) shows linear response (0.1–100 µM) with LOD ~0.03 µM. Validate selectivity against interferents like ascorbic acid .
Q. What role does this compound play in isomerizing polyunsaturated fatty acids (PUFAs)?
Methodological Answer: In EPA/DHA isomerization, p-toluenesulfinic acid acts as a radical initiator under mild heating (40–60°C). Reaction progress is tracked via silver-ion HPLC (SP-2560 column) with hexane/acetone (99:1) eluent. Mono- and di-trans isomers are isolated with >90% purity .
Q. How can researchers resolve contradictions in reported decomposition products of this compound?
Methodological Answer: Discrepancies in decomposition data (e.g., sulfur oxides vs. sulfones) arise from reaction conditions. To clarify:
- Thermogravimetric analysis (TGA) : Heat samples at 5°C/min under N₂ to identify volatile byproducts.
- GC-MS : Detect sulfur oxides (m/z 64, 80) and aromatic intermediates (e.g., toluene derivatives) .
Q. What strategies optimize this compound’s catalytic efficiency in organic synthesis?
Methodological Answer:
- Co-catalysts : Pair with chlorotrimethylsilane (TMSCl) to activate substrates in acetonitrile/toluene mixtures.
- Microwave-assisted reactions : Reduce reaction times by 50% (e.g., from 4 hr to 2 hr) while maintaining yields >85% .
Q. How does this compound interact with gamma-globulins in biochemical assays?
Methodological Answer: In historical serological tests, p-toluenesulfinic acid precipitated gamma-globulins at pH 4–5. Modern applications use turbidimetric assays: mix serum samples with 0.1 M acid in acetate buffer and measure absorbance at 600 nm. Calibrate with IgG standards .
Q. Contradictions and Limitations
Q. Why do safety data sheets (SDS) lack comprehensive toxicological data for this compound?
Analysis: SDS from Combi-Blocks and MedChemExpress note incomplete toxicological profiles due to limited regulatory requirements for research-grade chemicals. Mitigate risks by:
Properties
IUPAC Name |
4-methylbenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVNINSOKCNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt) | |
Record name | p-Toluenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862432 | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-57-2 | |
Record name | p-Toluenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-sulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3F863QFL6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.